Cortisone

Anti-inflammatory Pharmacology Glucocorticoid receptor

Source Cortisone (CAS 53-06-5) with a purity ≥98% for specialized research and QC. As the official Hydrocortisone EP Impurity B, it is critical for ANDA/DMF filings. Its unique role as the inactive substrate for 11β-HSD1 makes it non-interchangeable for in vitro enzyme assays. This short-acting glucocorticoid prodrug, requiring hepatic conversion to cortisol, is the standard for mimicking diurnal cortisol rhythm in physiological replacement studies.

Molecular Formula C21H28O5
Molecular Weight 360.4 g/mol
CAS No. 53-06-5
Cat. No. B1669442
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCortisone
CAS53-06-5
Synonyms17-Hydroxy-3,11,20-trioxopregn-4-en-21-yl acetate
Adreson
Cortisone
cortisone acetate
Cortone acetate
Molecular FormulaC21H28O5
Molecular Weight360.4 g/mol
Structural Identifiers
SMILESCC12CCC(=O)C=C1CCC3C2C(=O)CC4(C3CCC4(C(=O)CO)O)C
InChIInChI=1S/C21H28O5/c1-19-7-5-13(23)9-12(19)3-4-14-15-6-8-21(26,17(25)11-22)20(15,2)10-16(24)18(14)19/h9,14-15,18,22,26H,3-8,10-11H2,1-2H3/t14-,15-,18+,19-,20-,21-/m0/s1
InChIKeyMFYSYFVPBJMHGN-ZPOLXVRWSA-N
Commercial & Availability
Standard Pack Sizes0.5 g / 1 g / 20000 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
Solubility0.28 mg/mL at 25 °C
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Cortisone (CAS 53-06-5): A Short-Acting Natural Glucocorticoid for Replacement Therapy


Cortisone (17-hydroxy-11-dehydrocorticosterone) is a naturally occurring glucocorticoid hormone. Clinically, it is administered as the inactive prodrug, cortisone acetate, which requires hepatic conversion via 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) to its active metabolite, hydrocortisone (cortisol), to exert therapeutic effects [1][2]. It is classified as a short-acting corticosteroid with an equivalent anti-inflammatory dose of 25 mg relative to 20 mg of hydrocortisone [3].

Cortisone Therapeutic Interchange: Why In-Class Glucocorticoids Are Not Directly Substitutable


Direct substitution of cortisone with another glucocorticoid based solely on anti-inflammatory equivalency is clinically inappropriate due to significant differences in mineralocorticoid activity, duration of action, and pharmacokinetic activation. Cortisone's balanced profile includes significant mineralocorticoid activity (0.8x relative to cortisol), which is critical for adrenal insufficiency replacement but absent in potent synthetic analogs like dexamethasone [1]. Furthermore, as a prodrug, its efficacy is contingent on hepatic 11β-HSD1 conversion to cortisol, a step not required for pre-activated agents like hydrocortisone or prednisolone [2][3]. This introduces unique pharmacokinetic variability and potential for drug-drug interactions that do not apply to its direct active metabolite, hydrocortisone [4].

Quantitative Differentiation of Cortisone (CAS 53-06-5) Against Key Glucocorticoid Comparators


Relative Anti-Inflammatory Potency of Cortisone vs. Prednisone and Hydrocortisone

Cortisone acetate has a defined anti-inflammatory potency of 0.8 relative to cortisol (hydrocortisone = 1.0). In contrast, the intermediate-acting comparator prednisone is 5-fold more potent (relative potency 4.0). This necessitates a 5-fold higher equivalent dose of cortisone (25 mg) compared to prednisone (5 mg) to achieve the same systemic anti-inflammatory effect [1][2]. This difference is clinically relevant for dose calculation and minimizing off-target effects.

Anti-inflammatory Pharmacology Glucocorticoid receptor

Glucocorticoid vs. Mineralocorticoid Selectivity of Cortisone vs. Dexamethasone

Cortisone possesses balanced glucocorticoid (0.8) and mineralocorticoid (0.8) activity relative to cortisol [1][2]. This contrasts sharply with the long-acting synthetic glucocorticoid dexamethasone, which has very high glucocorticoid potency (25-30) but zero (0) mineralocorticoid activity [1]. This fundamental difference in receptor activation profile dictates their distinct clinical utility; cortisone's salt-retaining properties are essential for adrenal insufficiency replacement, whereas they are an unwanted side effect for pure anti-inflammatory applications where dexamethasone is preferred.

Mineralocorticoid Selectivity Receptor binding

Comparative Duration of Action: Cortisone (Short) vs. Dexamethasone (Long)

Cortisone is unequivocally classified as a short-acting glucocorticoid with a duration of action of 8-12 hours [1][2]. In direct comparison, dexamethasone is a long-acting agent with a duration of 36-72 hours [2]. The long-acting comparator also has a significantly higher HPA-axis suppression potency (17) relative to cortisone (0.8) [2]. This makes cortisone less suitable for conditions requiring prolonged immunosuppression but may offer advantages for intermittent or replacement therapy where less sustained HPA-axis suppression is desirable.

Pharmacokinetics Duration of action HPA suppression

Unique Prodrug Conversion and Route-Dependent Bioavailability of Cortisone

Cortisone is a prodrug that requires hepatic conversion by 11β-HSD1 to the active hydrocortisone [1][2]. A pivotal pharmacokinetic study demonstrated that oral administration of cortisone acetate results in increased efficacy compared to intramuscular injection. This is attributed to greater conversion to cortisol during first-pass hepatic metabolism following oral dosing [3]. This route-dependent activation is a key differentiator from its active metabolite, hydrocortisone, which is available in multiple salt forms for various routes (IV, IM, oral) without this specific requirement [4].

Prodrug Pharmacokinetics 11β-HSD1 Bioavailability

Optimal Scientific and Procurement Scenarios for Cortisone (CAS 53-06-5) Based on Differentiated Evidence


Adrenal Insufficiency Replacement Therapy

Cortisone's balanced glucocorticoid (0.8) and mineralocorticoid (0.8) activity profile makes it a standard of care for oral replacement therapy in adrenal insufficiency, where both activities are required [1][2]. Its short duration of action (8-12h) allows for a twice-daily dosing regimen that mimics the natural diurnal rhythm of cortisol secretion better than longer-acting alternatives [2]. Procurement is justified by its unique combination of weak mineralocorticoid and short-acting glucocorticoid effects, which are essential for physiological replacement but not provided by pure glucocorticoids like dexamethasone.

Clinical Trials Evaluating Short-Acting Glucocorticoid Bridging Therapy

Ongoing clinical research utilizes cortisone's short-acting profile to investigate optimal dosing strategies for bridging therapy in conditions like early active rheumatoid arthritis [1]. Its relatively rapid onset and short half-life make it a suitable candidate for studying intermittent, high-dose glucocorticoid effects with minimized prolonged HPA-axis suppression. Selection for such trials is based on its distinct pharmacodynamic classification as a short-acting agent with a quantifiable HPA suppression potency of 0.8 [2].

Analytical Reference Standard and Pharmaceutical Impurity Testing

In pharmaceutical quality control, cortisone (CAS 53-06-5) is officially designated as 'Hydrocortisone EP Impurity B' in various pharmacopoeias (USP, EP, JP, BP) [1]. Its procurement as a highly characterized reference standard is critical for developing and validating analytical methods for the detection and quantification of this specific process-related impurity in hydrocortisone active pharmaceutical ingredients (APIs) and drug products. This use case relies entirely on its unique chemical identity and established regulatory status, independent of its biological activity.

In Vitro Studies of 11β-Hydroxysteroid Dehydrogenase (11β-HSD) Activity

Cortisone is an essential tool for in vitro studies investigating the function and inhibition of 11β-HSD1 and 11β-HSD2 enzymes. Its role as the inactive substrate for 11β-HSD1 and the product of 11β-HSD2 makes it uniquely suitable for these assays [1][2]. Procurement for this research application is based on its specific and non-interchangeable role in the cortisol-cortisone shuttle, which cannot be fulfilled by other glucocorticoids that are not part of this enzymatic cycle.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

57 linked technical documents
Explore Hub


Quote Request

Request a Quote for Cortisone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.